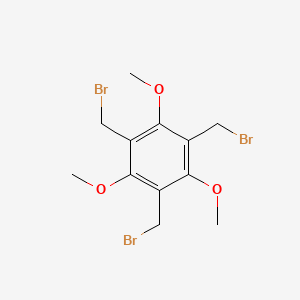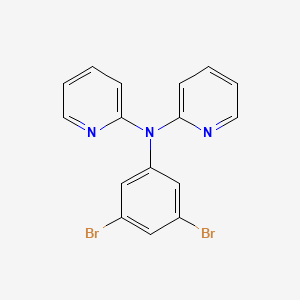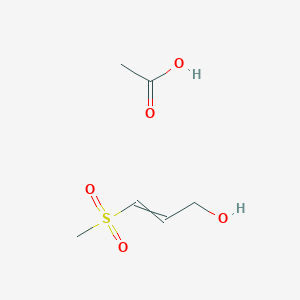![molecular formula C14H13BF9N3O B12518208 5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tetrafluoroborato de 2-(perfluorofenil)-5-isopropil-5,6-dihidro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-io es un compuesto orgánico complejo con una estructura única que combina un anillo de triazol y un anillo de oxazina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del tetrafluoroborato de 2-(perfluorofenil)-5-isopropil-5,6-dihidro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-io implica múltiples pasos. Un método común incluye la reacción de isopropilamina con isocianato de perfluorofenilo para formar un intermedio, que luego se cicla con un derivado de triazol en condiciones controladas para producir el compuesto deseado . La reacción normalmente requiere una atmósfera inerte y temperaturas que oscilan entre 0 °C y 50 °C.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía para asegurar la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El tetrafluoroborato de 2-(perfluorofenil)-5-isopropil-5,6-dihidro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-io sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo perfluorofenilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; temperaturas que oscilan entre 0 °C y 25 °C.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; temperaturas que oscilan entre -10 °C y 25 °C.
Sustitución: Nucleófilos como aminas o tioles; temperaturas que oscilan entre 0 °C y 50 °C.
Principales productos formados
Oxidación: Formación de óxidos y derivados hidroxílicos.
Reducción: Formación de derivados reducidos de triazol y oxazina.
Sustitución: Formación de derivados perfluorofenilo sustituidos.
Aplicaciones Científicas De Investigación
El tetrafluoroborato de 2-(perfluorofenil)-5-isopropil-5,6-dihidro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-io tiene varias aplicaciones de investigación científica:
Química: Utilizado como catalizador en varias reacciones orgánicas, incluyendo ciclaciones y polimerizaciones.
Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales y recubrimientos avanzados debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del tetrafluoroborato de 2-(perfluorofenil)-5-isopropil-5,6-dihidro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-io involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad. También puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares .
Comparación Con Compuestos Similares
Compuestos similares
- (S)-Tetrafluoroborato de 5-bencil-2-(perfluorofenil)-2,5,6,8-tetrahidro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-io
- Tetrafluoroborato de 6,7-dihidro-2-pentafluorofenil-5H-pirrolo[2,1-c][1,2,4]triazolium
Unicidad
El tetrafluoroborato de 2-(perfluorofenil)-5-isopropil-5,6-dihidro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-io es único debido a su combinación específica de un anillo de triazol y un anillo de oxazina, que confiere propiedades químicas y biológicas distintas. Su grupo perfluorofenilo mejora su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F5N3O.BF4/c1-6(2)7-3-23-4-8-20-22(5-21(7)8)14-12(18)10(16)9(15)11(17)13(14)19;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTKEDUAINFAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)
![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)


![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)


![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)

![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)

